N-(5-chloropyridin-2-yl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a pyrazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 5-chloro-2-pyridyl precursor, which is then reacted with phenoxymethyl and pyrazole derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-pyridyl)-1H-pyrazole-3-carboxamide
- N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(5-Chloro-2-pyridyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClN4O2 |
---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-6-7-15(18-10-12)19-16(22)14-8-9-21(20-14)11-23-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,22) |
InChI Key |
XAQUCIVWNBOJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.